![molecular formula C23H16FNO3S B2862514 (4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone CAS No. 895647-52-6](/img/structure/B2862514.png)
(4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone
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Description
(4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone, also known as FSQ, is a compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Antileishmanial Agents
The amidoxime moiety of this compound has been studied as a potential source of new antileishmanial agents. Amidoximes are functional groups extensively researched for environmental applications, such as in the treatment of seawater or wastewater. The antileishmanial activity of compounds bearing a dihydrofuran and an amidoxime group has been previously reported, and this compound’s structure could be beneficial in this field .
Synthesis of 3-Acylquinolines
A transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines, which are valuable due to their biological and chemical properties. This compound can be involved in aza-Michael addition and intramolecular annulation of enaminones with anthranils, contributing to the easy operation, high yields, and broad substrate scope in the synthesis of quinoline derivatives .
α-Glucosidase Inhibitors
Quinolinyl-pyrazoles, which can be synthesized from this compound, have been identified as potential α-glucosidase inhibiting agents. This is significant for the treatment of diabetes, as α-glucosidase inhibitors help in managing blood sugar levels by preventing the digestion of carbohydrates .
Medicinal Chemistry
The quinoline skeleton is prevalent in natural products and synthetic compounds due to its valuable biological properties. This compound, with its quinoline core, could be pivotal in the development of new medications, especially considering its structural flexibility and potential for modification .
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3S/c1-15-6-8-16(9-7-15)22(26)20-14-25-21-5-3-2-4-19(21)23(20)29(27,28)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMJNZAQSKMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone |
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